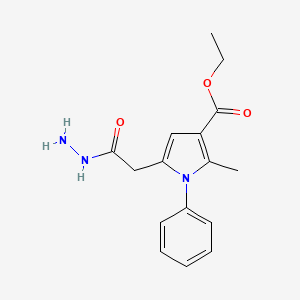![molecular formula C17H15NOS B14327131 1-[2-(Phenylmethanesulfinyl)phenyl]-1H-pyrrole CAS No. 107344-56-9](/img/structure/B14327131.png)
1-[2-(Phenylmethanesulfinyl)phenyl]-1H-pyrrole
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-[2-(Phenylmethanesulfinyl)phenyl]-1H-pyrrole is an organic compound that features a pyrrole ring substituted with a phenylmethanesulfinyl group
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 1-[2-(Phenylmethanesulfinyl)phenyl]-1H-pyrrole typically involves the reaction of 2-bromobenzyl phenyl sulfoxide with pyrrole under specific conditions. The reaction is often carried out in the presence of a base such as potassium carbonate and a palladium catalyst to facilitate the coupling reaction. The reaction mixture is usually heated to promote the formation of the desired product.
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve higher yields and purity on an industrial scale.
化学反应分析
Types of Reactions: 1-[2-(Phenylmethanesulfinyl)phenyl]-1H-pyrrole can undergo various chemical reactions, including:
Oxidation: The sulfoxide group can be further oxidized to a sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The sulfoxide group can be reduced to a sulfide using reducing agents like lithium aluminum hydride.
Substitution: The aromatic ring can undergo electrophilic aromatic substitution reactions, such as nitration, halogenation, and sulfonation.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride.
Substitution: Nitrating agents (e.g., nitric acid), halogenating agents (e.g., bromine), sulfonating agents (e.g., sulfuric acid).
Major Products Formed:
Oxidation: Formation of the corresponding sulfone.
Reduction: Formation of the corresponding sulfide.
Substitution: Formation of various substituted derivatives depending on the reagents used.
科学研究应用
1-[2-(Phenylmethanesulfinyl)phenyl]-1H-pyrrole has several applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the development of advanced materials and chemical processes.
作用机制
The mechanism of action of 1-[2-(Phenylmethanesulfinyl)phenyl]-1H-pyrrole depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The sulfoxide group can participate in redox reactions, influencing the compound’s reactivity and interactions with biological molecules.
相似化合物的比较
1-[2-(Phenylmethanesulfinyl)phenyl]-1H-indole: Similar structure but with an indole ring instead of a pyrrole ring.
1-[2-(Phenylmethanesulfinyl)phenyl]-1H-imidazole: Similar structure but with an imidazole ring instead of a pyrrole ring.
Uniqueness: 1-[2-(Phenylmethanesulfinyl)phenyl]-1H-pyrrole is unique due to the presence of the sulfoxide group, which imparts distinct chemical and biological properties. The combination of the pyrrole ring and the phenylmethanesulfinyl group provides a versatile scaffold for further functionalization and exploration in various research fields.
属性
CAS 编号 |
107344-56-9 |
|---|---|
分子式 |
C17H15NOS |
分子量 |
281.4 g/mol |
IUPAC 名称 |
1-(2-benzylsulfinylphenyl)pyrrole |
InChI |
InChI=1S/C17H15NOS/c19-20(14-15-8-2-1-3-9-15)17-11-5-4-10-16(17)18-12-6-7-13-18/h1-13H,14H2 |
InChI 键 |
SUAJFOFIKHPBNB-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C(C=C1)CS(=O)C2=CC=CC=C2N3C=CC=C3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


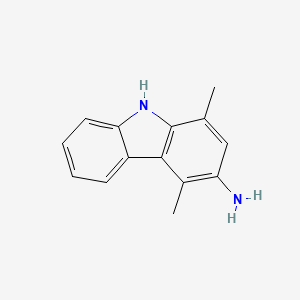

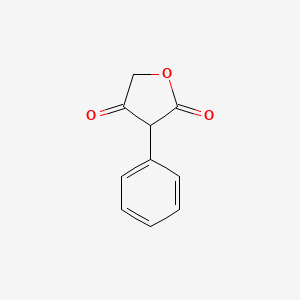
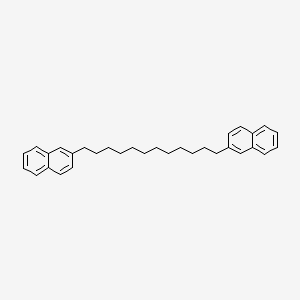
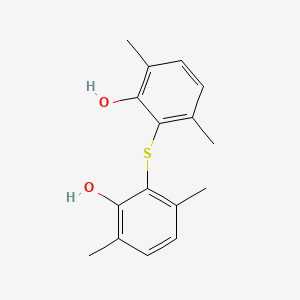
![1,1'-[Oxybis(methylene)]bis(2-ethenylbenzene)](/img/structure/B14327083.png)

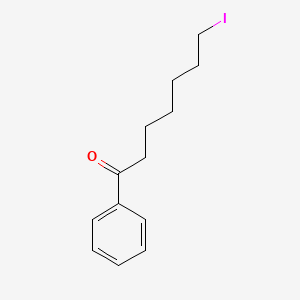
![8-[(6-methoxy-1H-benzimidazol-2-yl)sulfanyl]-5,6,7,8-tetrahydroquinoline](/img/structure/B14327114.png)
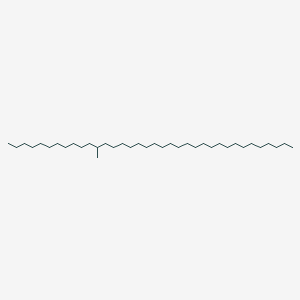
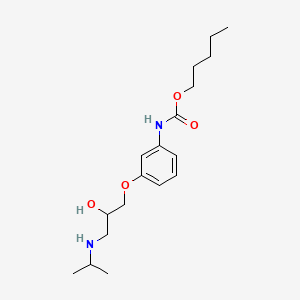
![1-[(Naphthalen-2-yl)amino]-1-phenylhept-6-en-3-one](/img/structure/B14327123.png)

